molecular formula C24H16N2S B282058 4,5,7-Triphenyl-2,1,3-benzothiadiazole

4,5,7-Triphenyl-2,1,3-benzothiadiazole

Cat. No.: B282058
M. Wt: 364.5 g/mol
InChI Key: XEVWOTCEKXTQFR-UHFFFAOYSA-N
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Description

4,5,7-Triphenyl-2,1,3-benzothiadiazole is a benzothiadiazole (BTD) derivative with phenyl substituents at the 4, 5, and 7 positions of the heterocyclic core. The BTD unit is a well-known electron-deficient moiety widely used in organic electronics due to its strong electron-accepting ability, tunable optoelectronic properties, and planar structure . The introduction of three phenyl groups introduces steric bulk and alters electronic properties compared to simpler BTD derivatives.

Properties

Molecular Formula

C24H16N2S

Molecular Weight

364.5 g/mol

IUPAC Name

4,5,7-triphenyl-2,1,3-benzothiadiazole

InChI

InChI=1S/C24H16N2S/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-24(26-27-25-23)22(20)19-14-8-3-9-15-19/h1-16H

InChI Key

XEVWOTCEKXTQFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C3=NSN=C23)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects
Compound Substituents Key Structural Features
4,5,7-Triphenyl-BTD Phenyl (4,5,7) Steric hindrance, extended π-conjugation
4,7-Dithienyl-BTD (DTBT) Thienyl (4,7) Enhanced π-conjugation, low bandgap
4,7-Dibromo-BTD Bromine (4,7) Reactive sites for cross-coupling
4,5,7-Trifluoro-BTD Fluorine (4,5,7) Electron-withdrawing, planar packing
4-(Triphenylimidazolyl)-BTD Triphenylimidazole (4) Donor-acceptor architecture, MCL properties

Key Observations :

  • Steric Effects : The triphenyl substitution in 4,5,7-Triphenyl-BTD introduces significant steric bulk, which may disrupt molecular packing and reduce crystallinity compared to 4,7-disubstituted analogs like DTBT or dibromo-BTD .
  • Fluorinated BTDs exhibit lower LUMO levels (−3.5 eV) due to fluorine’s electron-withdrawing nature, enhancing charge transport in organic semiconductors .
Electronic and Photophysical Properties
Compound Bandgap (eV) HOMO (eV) LUMO (eV) Absorption λ_max (nm) Emission λ_max (nm)
4,5,7-Triphenyl-BTD ~2.3* −5.8* −3.5* 450–470* 550–580*
4,7-Dithienyl-BTD (DTBT) 1.5–1.8 −5.4 −3.6 500–520 600–620
4,7-Dibromo-BTD 2.8–3.0 −6.2 −3.4 380–400 480–500
4,5,7-Trifluoro-BTD 2.1–2.4 −6.0 −3.7 420–440 520–540
4-(Triphenylimidazolyl)-BTD 2.0–2.2 −5.6 −3.5 460–480 560–600

*Estimated based on structural analogs .

Key Observations :

  • Bandgap : The triphenyl derivative’s bandgap is intermediate between low-bandgap DTBT (~1.5 eV) and wider-bandgap dibromo-BTD (~3.0 eV). The phenyl groups likely reduce conjugation efficiency compared to thienyl substituents .
  • Luminescence : Triphenyl-BTD may exhibit redshifted emission compared to fluorinated BTDs due to extended conjugation, though steric effects could limit quantum yield .
  • Charge Transport : Fluorinated BTDs exhibit superior electron mobility due to planar packing, while bulky triphenyl groups may hinder charge transport in solid-state devices .

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